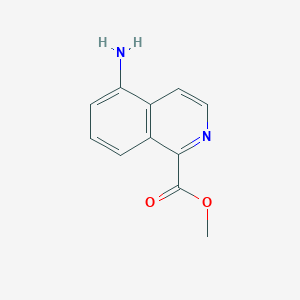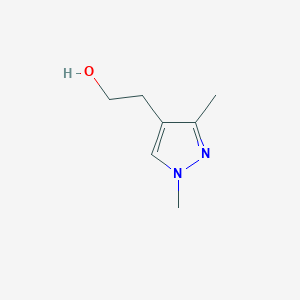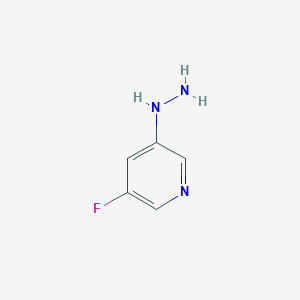
6-Phenyl-5-piperidino-3-pyridazinethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Phenyl-5-piperidino-3-pyridazinethiol” is a complex organic compound. It contains a phenyl group (a ring of 6 carbon atoms, often represented as “Ph”), a piperidino group (a six-membered ring with one nitrogen atom), a pyridazine ring (a six-membered ring with two nitrogen atoms), and a thiol group (a sulfur and hydrogen atom, “-SH”) .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it likely involves the reaction of a phenyl-substituted pyridazine compound with a piperidine derivative. Piperidine derivatives are often synthesized through various intra- and intermolecular reactions .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. Unfortunately, without specific data or a visual representation, it’s challenging to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the thiol group might be prone to oxidation, and the nitrogen-containing rings could potentially participate in various organic reactions .科学的研究の応用
CNS and Antioxidant Properties
- CNS and Antioxidant Properties : Research on similar pyridazinethiol derivatives, like those in the pyridothiazine class, has revealed their potential in the central nervous system (CNS) applications. For example, 3-aryl-4-hydroxypyrido[3,2-e]-1,2-thiazine-1,1-dioxide derivatives showed analgesic action in animal models, suggesting a potential for pain management. Additionally, some of these derivatives have demonstrated moderate antioxidant properties in vitro, indicating a broader scope for therapeutic use in oxidative stress-related conditions (Malinka et al., 2002).
Synthesis of Arylazo Dyes
- Synthesis of Arylazo Dyes : Research involving related pyridazine compounds has led to the development of novel arylazo dyes. These dyes have applications in coloring synthetic fibers, showcasing the potential of pyridazine derivatives in industrial applications (Rangnekar & Puro, 2007).
Pharmacological Activity
- Pharmacological Activity : Studies have explored the pharmacological activities of related pyridazine compounds. For instance, investigations on N-phenyl derivatives of pyridazines have revealed some pharmacologically active compounds, suggesting that 6-Phenyl-5-piperidino-3-pyridazinethiol could also have potential medicinal applications (Śladowska et al., 1998).
Antimicrobial Properties
- Antimicrobial Properties : Several studies on pyridazine derivatives have shown antimicrobial properties. For instance, certain synthesized pyridine and pyridazine derivatives have been effective against bacteria and fungi, suggesting a possible role for this compound in antimicrobial therapies (Othman, 2013; Swarnkar, Ameta, & Vyas, 2014; Al-Kamali et al., 2014).
Anti-Diabetic and Antioxidant Applications
- Anti-Diabetic and Antioxidant Applications : Certain pyridazine derivatives, such as triazolo-pyridazine-6-yl-substituted piperazines, have shown potential as anti-diabetic drugs through DPP-4 inhibition mechanism and insulinotropic activities. These compounds also exhibited antioxidant properties, highlighting the therapeutic versatility of the pyridazine structure (Bindu, Vijayalakshmi, & Manikandan, 2019).
作用機序
The mechanism of action would depend on the intended use of the compound. Piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant effects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-phenyl-4-piperidin-1-yl-1H-pyridazine-6-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c19-14-11-13(18-9-5-2-6-10-18)15(17-16-14)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARYYXHIESMNAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=S)NN=C2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one](/img/structure/B2402286.png)

![2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzamide](/img/structure/B2402290.png)
![5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide](/img/no-structure.png)

![Methyl 4-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate](/img/structure/B2402296.png)
![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2402297.png)



![7-[(2-Chlorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2402303.png)
![2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2402304.png)
